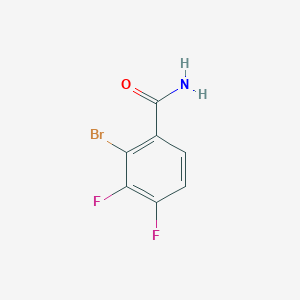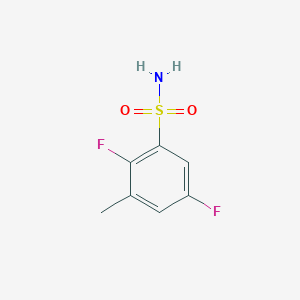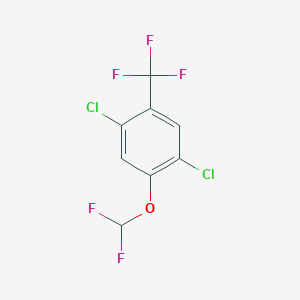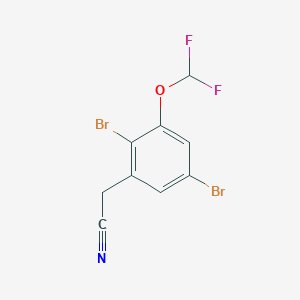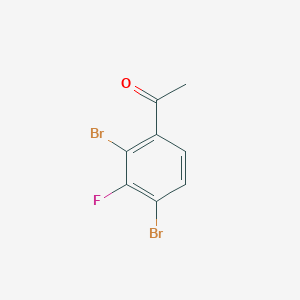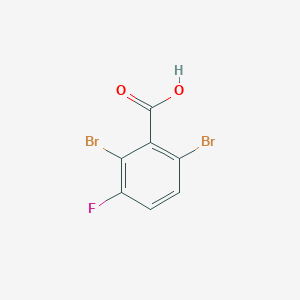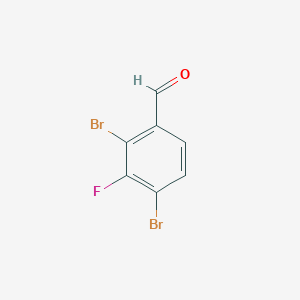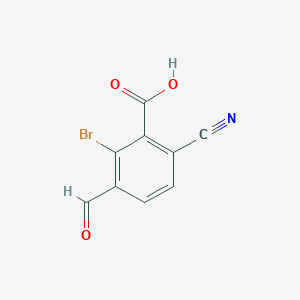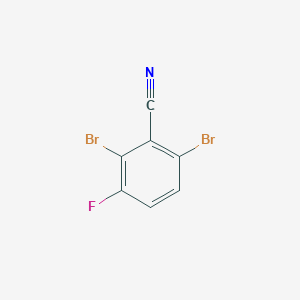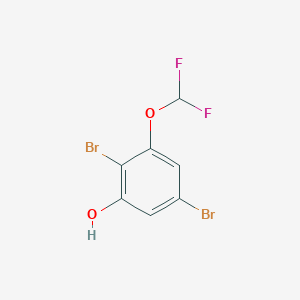
2,5-Dibromo-3-(difluoromethoxy)phenol
Overview
Description
2,5-Dibromo-3-(difluoromethoxy)phenol (DBDFP) is a small molecule that has a wide range of applications in scientific research and laboratory experiments. It is a halogenated phenol derivative that is used as a reagent in organic synthesis. DBDFP is a versatile compound that has been used in a variety of different scientific applications, including biochemical and physiological research, as well as in drug discovery. In
Scientific Research Applications
2,5-Dibromo-3-(difluoromethoxy)phenol has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as well as in drug discovery. It has also been used in the study of biochemical and physiological processes, such as signal transduction pathways and enzyme activity. Additionally, this compound has been used in the study of cell cycle regulation, apoptosis, and DNA replication.
Mechanism of Action
2,5-Dibromo-3-(difluoromethoxy)phenol has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2, lipoxygenase, and cytochrome P450 2C9. It has also been found to act as an inhibitor of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species. Additionally, this compound has been found to act as an inhibitor of the enzyme glycogen synthase kinase-3β, which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. Furthermore, this compound has been found to inhibit the activity of several enzymes involved in signal transduction pathways, such as protein kinase C and phosphatidylinositol-3-kinase.
Advantages and Limitations for Lab Experiments
2,5-Dibromo-3-(difluoromethoxy)phenol has several advantages for use in laboratory experiments. It is relatively stable, and can be stored at room temperature for extended periods of time. Additionally, it is relatively inexpensive and easy to obtain. However, it should be noted that this compound is a halogenated phenol, and as such, it can be toxic if handled improperly. Additionally, it is not water-soluble and must be handled with caution.
Future Directions
2,5-Dibromo-3-(difluoromethoxy)phenol has a wide range of potential future applications in scientific research. It could be used to study the effects of halogenated phenols on biochemical and physiological processes. Additionally, it could be used to study the effects of halogenated phenols on signal transduction pathways and enzyme activity. Additionally, this compound could be used in drug discovery and development, as it has been found to act as an inhibitor of several enzymes. Finally, this compound could be used to develop new methods of organic synthesis.
properties
IUPAC Name |
2,5-dibromo-3-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O2/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEBLZTXTZDYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




